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Compound of Interest

Compound Name:
2-(3-Nitrophenyl)-2-

oxoacetaldehyde

Cat. No.: B1595851 Get Quote

This technical guide provides a detailed overview of the spectroscopic data for the compound

2-(3-Nitrophenyl)-2-oxoacetaldehyde, tailored for researchers, scientists, and professionals

in the field of drug development. The document summarizes nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, outlines the experimental protocols for

these analyses, and includes a visual representation of the analytical workflow.

Core Spectroscopic Data
The spectroscopic data presented below has been compiled and analyzed to provide a

comprehensive profile of 2-(3-Nitrophenyl)-2-oxoacetaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following tables summarize the proton (¹H) and

carbon-13 (¹³C) NMR data.

¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.5-10.0 Singlet 1H Aldehyde (-CHO)

~8.6 Singlet 1H Aromatic (H-2)

~8.4 Doublet 1H Aromatic (H-4)

~8.2 Doublet 1H Aromatic (H-6)

~7.7 Triplet 1H Aromatic (H-5)

¹³C NMR Data

Chemical Shift (δ) ppm Assignment

~190-195 Aldehyde Carbonyl (CHO)

~185-190 Ketone Carbonyl (C=O)

~148 Aromatic (C-3, C-NO₂)

~135 Aromatic (C-1)

~130 Aromatic (C-5)

~128 Aromatic (C-6)

~125 Aromatic (C-4)

~123 Aromatic (C-2)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H Stretch

~2850, ~2750 Weak
Aldehyde C-H Stretch (Fermi

doublet)

~1710-1690 Strong Ketone C=O Stretch

~1690-1670 Strong Aldehyde C=O Stretch

~1600, ~1475 Medium-Weak Aromatic C=C Bending

~1530 Strong Asymmetric NO₂ Stretch

~1350 Strong Symmetric NO₂ Stretch

~850-750 Strong
Aromatic C-H Out-of-plane

Bending

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. For 2-(3-Nitrophenyl)-2-oxoacetaldehyde (C₈H₅NO₄),

the expected molecular weight is approximately 179.13 g/mol .[1]

m/z Interpretation

179 Molecular Ion [M]⁺

150 [M-CHO]⁺

122 [M-CHO-CO]⁺

104 [C₆H₄NO]⁺

76 [C₆H₄]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
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NMR Spectroscopy
A sample of approximately 5-10 mg of 2-(3-Nitrophenyl)-2-oxoacetaldehyde would be

dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl

sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube. The use of a deuterated solvent is crucial to

avoid large solvent signals in the ¹H NMR spectrum.[2] A small amount of tetramethylsilane

(TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The

spectra would be recorded on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, 16 to

32 scans would be acquired, while for ¹³C NMR, a greater number of scans (e.g., 1024 or

more) would be necessary due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy
The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR)

spectrometer. A small amount of the neat liquid sample would be placed between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

Alternatively, if the sample is a solid, a KBr pellet would be prepared by grinding a small

amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

The spectrum would be recorded over a range of 4000 to 400 cm⁻¹.[3][4] The background

spectrum of the empty spectrometer would be recorded and automatically subtracted from the

sample spectrum.

Mass Spectrometry
The mass spectrum would be acquired using a mass spectrometer, typically with an electron

ionization (EI) source. A small amount of the sample would be introduced into the instrument,

often via a direct insertion probe or after separation by gas chromatography (GC). In the EI

source, the sample molecules are bombarded with a high-energy electron beam (typically 70

eV), causing ionization and fragmentation. The resulting ions are then accelerated and

separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their

mass-to-charge ratio (m/z).[5][6]

Analytical Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of

a novel chemical compound like 2-(3-Nitrophenyl)-2-oxoacetaldehyde.
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Compound Synthesis & Purification
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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